N-Isopropyl-6-methoxypyridine-2-carboxamide
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Overview
Description
N-Isopropyl-6-methoxypyridine-2-carboxamide is a chemical compound with the molecular formula C10H14N2O2 and a molecular weight of 194.23 g/mol . It is also known by its IUPAC name, N-isopropyl-6-methoxypicolinamide . This compound is characterized by its pyridine ring substituted with an isopropyl group at the nitrogen atom and a methoxy group at the 6-position, along with a carboxamide group at the 2-position .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-Isopropyl-6-methoxypyridine-2-carboxamide typically involves the reaction of 6-methoxypyridine-2-carboxylic acid with isopropylamine . The reaction is carried out under reflux conditions in the presence of a suitable dehydrating agent such as thionyl chloride or phosphorus oxychloride to facilitate the formation of the amide bond . The reaction mixture is then neutralized and purified to obtain the desired product with high purity .
Industrial Production Methods
On an industrial scale, the production of this compound follows similar synthetic routes but with optimized reaction conditions to ensure higher yields and cost-effectiveness . The use of continuous flow reactors and automated systems can enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
N-Isopropyl-6-methoxypyridine-2-carboxamide undergoes various chemical reactions, including:
Reduction: The carboxamide group can be reduced to an amine using reducing agents such as lithium aluminum hydride.
Substitution: The pyridine ring can undergo electrophilic substitution reactions, particularly at the 3- and 5-positions.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenating agents like N-bromosuccinimide for bromination.
Major Products Formed
Oxidation: Formation of 6-methoxypyridine-2-carboxylic acid.
Reduction: Formation of N-isopropyl-6-methoxypyridine-2-amine.
Substitution: Formation of 3-bromo-6-methoxypyridine-2-carboxamide.
Scientific Research Applications
N-Isopropyl-6-methoxypyridine-2-carboxamide has diverse applications in scientific research:
Mechanism of Action
The mechanism of action of N-Isopropyl-6-methoxypyridine-2-carboxamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects . For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects .
Comparison with Similar Compounds
Similar Compounds
6-Methoxypyridine-2-carboxamide: Lacks the isopropyl group, resulting in different chemical and biological properties.
N-Isopropyl-2-pyridinecarboxamide: Lacks the methoxy group, affecting its reactivity and applications.
N-Isopropyl-6-chloropyridine-2-carboxamide: Contains a chlorine atom instead of a methoxy group, leading to different chemical behavior.
Uniqueness
N-Isopropyl-6-methoxypyridine-2-carboxamide is unique due to the presence of both the isopropyl and methoxy groups, which confer specific chemical reactivity and biological activity . These functional groups make it a valuable compound for various applications in research and industry .
Properties
IUPAC Name |
6-methoxy-N-propan-2-ylpyridine-2-carboxamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14N2O2/c1-7(2)11-10(13)8-5-4-6-9(12-8)14-3/h4-7H,1-3H3,(H,11,13) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OILHLPPXSUSJJY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)NC(=O)C1=NC(=CC=C1)OC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
194.23 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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